molecular formula C8H5N5O B8628248 1H-Indazole-3-carbonylazide

1H-Indazole-3-carbonylazide

Cat. No.: B8628248
M. Wt: 187.16 g/mol
InChI Key: LCOTUJIVYPYXDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Indazole-3-carbonylazide is a specialized chemical building block designed for advanced organic synthesis and medicinal chemistry research. The indazole core is a privileged scaffold in drug discovery, known for its presence in numerous biologically active molecules and several marketed drugs, such as the anticancer agents pazopanib and axitinib . As a derivative of 1H-indazole-3-carboxylic acid, this carbonylazide serves as a crucial synthetic intermediate. It is particularly valuable for participating in click chemistry reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), to generate triazole linkages. This reactivity enables researchers to efficiently construct diverse compound libraries for high-throughput screening or to create targeted probes. The primary research applications of this reagent include its use as a precursor for the synthesis of ureas and carbamates via the Curtius rearrangement, and the functionalization of the indazole scaffold at the C-3 position to develop novel molecules with potential pharmacological activities. The compound is offered for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H5N5O

Molecular Weight

187.16 g/mol

IUPAC Name

1H-indazole-3-carbonyl azide

InChI

InChI=1S/C8H5N5O/c9-13-12-8(14)7-5-3-1-2-4-6(5)10-11-7/h1-4H,(H,10,11)

InChI Key

LCOTUJIVYPYXDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)N=[N+]=[N-]

Origin of Product

United States

Synthetic Methodologies for the Preparation of 1h Indazole 3 Carbonylazide

Precursor Synthesis: Routes to 1H-Indazole-3-carboxylic Acid and its Derivatives

The foundation for synthesizing 1H-Indazole-3-carbonylazide lies in the efficient preparation of its immediate precursors, most notably 1H-Indazole-3-carboxylic acid and its activated forms, such as acyl halides and esters.

Strategies for C3-Functionalization of the Indazole Core

The introduction of a carboxyl group or its synthetic equivalent at the C3-position of the indazole ring is a critical step. C3-substituted 1H-indazoles are recognized as important substructures in many pharmaceutical compounds. nih.govacs.org Methods for the direct functionalization of the indazole C3-position are less common compared to reactions at the more nucleophilic N1 and N2 positions. nih.govacs.org

Several strategies have been developed to achieve C3-functionalization. One approach involves the direct conversion of ortho-aminobenzacetamides or ortho-aminobenzacetates to 1H-indazole-3-carboxylic acid derivatives using diazotization reagents. sioc-journal.cn This method is noted for its operational simplicity and mild reaction conditions. sioc-journal.cn Another strategy employs the lithiation of an N-protected indazole followed by quenching with carbon dioxide. For instance, 1H-indazole can be protected with a (2-trimethylsilyl)ethoxymethyl (SEM) group, then treated with n-butyllithium and subsequently with CO2 gas to introduce the carboxylic acid group at the C3 position. derpharmachemica.comresearchgate.net

Halogenation at the C3-position, particularly with bromine or iodine, provides a versatile handle for further transformations through metal-catalyzed cross-coupling reactions. chim.it For example, 3-iodo-1H-indazole can participate in Suzuki–Miyaura cross-coupling reactions with organoboronic acids to introduce various substituents. researchgate.net

Carboxylation and Hydrolysis Pathways to 1H-Indazole-3-carboxylic Acid

A prominent pathway to 1H-Indazole-3-carboxylic acid involves the diazotization of (2-aminophenyl)acetonitrile, which leads to 1H-indazole-3-carbonitrile. thieme-connect.de Subsequent hydrolysis of the nitrile group yields the desired carboxylic acid.

Another effective method starts from ortho-aminobenzacetamides and ortho-aminobenzacetates, which can be directly converted to the corresponding 1H-indazole-3-carboxylic acid derivatives through a diazotization reaction. sioc-journal.cn This process is characterized by mild conditions, rapid reaction times, and high yields. sioc-journal.cn

A classical synthesis involves the diazotization of 2-aminobenzoic acid followed by a cyclization sequence. However, this method can be hazardous due to the explosive nature of the diazonium intermediates. A safer alternative begins with ethyl 2-(chlorocarbonyl)benzoate, which undergoes condensation with chloral (B1216628) hydrate (B1144303) and subsequent hydrolysis to yield the indazole-3-carboxylic acid.

Furthermore, a one-pot synthesis has been developed starting from 2-nitrophenylacetic acid derivatives, which are subjected to reduction and subsequent cyclization to form the indazole ring system. semanticscholar.org Carboxylation can also be achieved by treating N-protected indazole with n-butyllithium at low temperatures, followed by the introduction of carbon dioxide gas. derpharmachemica.comresearchgate.net The protecting group is then cleaved to afford 1H-Indazole-3-carboxylic acid. researchgate.net

Formation of Acyl Halide and Ester Intermediates of 1H-Indazole-3-carboxylic Acid

To facilitate the final conversion to the carbonylazide, 1H-Indazole-3-carboxylic acid is often converted into more reactive intermediates like acyl halides or esters.

Acyl Halide Formation: 1H-Indazole-3-carbonyl chloride is commonly synthesized by treating 1H-Indazole-3-carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. For the N-methylated analogue, 1-methyl-1H-indazole-3-carboxylic acid, reaction with thionyl chloride in a solvent like dichloromethane (B109758) (DCM) provides the corresponding acyl chloride in high yield (95–98%). The carbonyl chloride group is highly reactive towards nucleophiles, making it an excellent precursor for the synthesis of amides, esters, and the target carbonylazide.

Ester Formation: Esterification of 1H-Indazole-3-carboxylic acid is another common strategy. A straightforward method involves refluxing the carboxylic acid in an alcohol, such as methanol (B129727) or ethanol (B145695), with a catalytic amount of a strong acid like sulfuric acid (H₂SO₄). jocpr.comorgsyn.org For example, reacting 1H-Indazole-3-carboxylic acid with methanol in the presence of H₂SO₄ yields 1H-Indazole-3-carboxylic acid methyl ester. jocpr.com These ester intermediates can then be used to generate other derivatives or can be converted to the corresponding acyl hydrazide, which is another potential precursor for the azide (B81097). jocpr.com

Direct Synthesis of the Carbonylazide Moiety from Precursors

The final step in the synthesis is the introduction of the azide group onto the carbonyl carbon. This is typically accomplished via the Curtius rearrangement, which involves the thermal or photochemical decomposition of an acyl azide to an isocyanate. wikipedia.orgorganic-chemistry.org

Reaction of 1H-Indazole-3-carbonyl Chloride with Metal Azides

A direct and efficient method for preparing this compound is the reaction of 1H-Indazole-3-carbonyl chloride with a metal azide, most commonly sodium azide (NaN₃). organic-chemistry.org The highly reactive acyl chloride readily undergoes nucleophilic substitution with the azide ion. This reaction is typically carried out in an inert solvent. The resulting this compound is a key intermediate that can be thermally decomposed in a Curtius rearrangement to form an isocyanate, which can then be trapped by various nucleophiles. wikipedia.orgresearchgate.net

PrecursorReagentProductNotes
1H-Indazole-3-carbonyl chlorideSodium Azide (NaN₃)This compoundStandard method for acyl azide formation. organic-chemistry.org

One-Pot Conversion of 1H-Indazole-3-carboxylic Acid to this compound

For improved efficiency and safety, one-pot procedures have been developed to convert carboxylic acids directly to their corresponding acyl azide derivatives without isolating the intermediate acyl chloride. These methods often involve activating the carboxylic acid in situ. One such method involves treating the carboxylic acid with diphenylphosphoryl azide (DPPA).

A particularly efficient one-pot procedure for executing the Curtius rearrangement involves the use of propylphosphonic anhydride (B1165640) (T3P®) to mediate the conversion of a carboxylic acid to a carbamate (B1207046), proceeding through an acyl azide intermediate. organic-chemistry.org Another mild and efficient one-pot method utilizes diphenylphosphoryl azide (DPPA) or a combination of reagents like Deoxo-Fluor and trimethylsilyl (B98337) azide (TMSN₃) to generate the acyl azide from the carboxylic acid, which then rearranges to the isocyanate and can be trapped. organic-chemistry.org These one-pot syntheses are advantageous as they avoid the handling of potentially hazardous intermediates. google.com

Starting MaterialReagentsIntermediateKey Transformation
1H-Indazole-3-carboxylic acidDiphenylphosphoryl azide (DPPA), Triethylamine (B128534)This compoundIn situ formation and subsequent Curtius Rearrangement. google.com
1H-Indazole-3-carboxylic acidPropylphosphonic Anhydride (T3P®), Sodium AzideThis compoundT3P® acts as an activator for the carboxylic acid. organic-chemistry.org

Alternative Methods for Azide Introduction to the Carbonyl Group

The primary route to this compound typically begins with 1H-indazole-3-carboxylic acid or its derivatives. The conversion of the carbonyl group to a carbonyl azide is a critical step, for which several methods exist beyond the traditional approach of using an acyl chloride.

Acyl azides are versatile intermediates, most notably used in the Curtius rearrangement to form isocyanates, which can then be converted to amines, carbamates, or ureas. masterorganicchemistry.comresearchgate.net The synthesis of the acyl azide itself is, therefore, a crucial first step.

Alternative methods for introducing the azide moiety to the carbonyl group include:

Direct Conversion from Carboxylic Acids: To circumvent the need for preparing acyl chlorides, which often involves hazardous reagents like thionyl chloride or oxalyl chloride, direct conversion methods from the parent 1H-indazole-3-carboxylic acid are employed. These methods often use coupling agents. For instance, using chlorodiphenylphosphine (B86185) in the presence of sodium azide and iodine provides a mild and efficient route. researchgate.net Another approach involves the use of triphosgene (B27547) with sodium azide. researchgate.net

From Esters: Diethylaluminum azide has been shown to react with esters, such as ethyl 1H-indazole-3-carboxylate, to yield the corresponding acyl azide in a single step. researchgate.net

From Aldehydes: A one-pot oxidation of an aldehyde to an acyl azide can be achieved using reagents like Dess-Martin periodinane in the presence of sodium azide. researchgate.net

Palladium-Catalyzed Carbonylative Coupling: An advanced strategy involves the palladium-catalyzed carbonylative coupling of aryl halides or triflates with sodium azide, using carbon monoxide as the carbonyl source. This method can build the acyl azide functionality directly onto a precursor molecule. researchgate.net

Optimization of Reaction Conditions for Enhanced Yield and Purity of this compound

Optimizing reaction parameters is crucial for maximizing the yield and purity of this compound, while minimizing side reactions, such as the premature thermal decomposition of the product.

Solvent Selection and Its Influence on Reaction Efficiency

The choice of solvent is a critical factor in the synthesis of azides via nucleophilic substitution. Polar aprotic solvents are generally preferred as they can solvate the cation of the azide salt (e.g., Na⁺) while not strongly solvating the azide anion, thus enhancing its nucleophilicity. masterorganicchemistry.com Studies on the N-alkylation of the indazole scaffold, a related substitution reaction, provide insights into solvent effects that can be extrapolated to the synthesis of the title compound. beilstein-journals.orgbeilstein-journals.orgd-nb.info

Table 1: Influence of Solvent on Related Indazole Syntheses

Solvent Typical Base/Reagent Observation Potential Implication for Acyl Azide Synthesis Reference
DMF Cs₂CO₃ Effective for N-alkylation, promoting high regioselectivity. A standard choice for nucleophilic substitution with azide salts. beilstein-journals.org
THF NaH Can lead to different regioisomeric ratios compared to DMF. May influence the rate and cleanliness of the reaction. d-nb.info
Dioxane Cs₂CO₃ Showed excellent yields at elevated temperatures (90 °C) for N-alkylation. A viable alternative to DMF, potentially offering better yields under specific conditions. beilstein-journals.org
Acetonitrile NaN₃ A common polar aprotic solvent for SN2 reactions with azides. Good for solubilizing reagents and promoting the reaction. masterorganicchemistry.com
DMSO Cu(OAc)₂, DBU Used in copper-catalyzed synthesis of aryl azides from aryl iodides. Suitable for catalyzed reactions, especially at higher temperatures. researchgate.net

Temperature and Concentration Effects on Azide Formation

Temperature control is paramount in the synthesis of this compound. While higher temperatures can increase the reaction rate, they also elevate the risk of the Curtius rearrangement, where the acyl azide loses N₂ gas to form an isocyanate intermediate. masterorganicchemistry.com This side reaction would consume the desired product and complicate purification. Therefore, the reaction is typically conducted at or below room temperature.

The concentration of reactants also plays a role. In related syntheses of indazole derivatives, working at low concentrations of the indole (B1671886) starting material was found to minimize the formation of dimeric side products. researchgate.net A similar principle can be applied here to ensure a clean conversion to the target acyl azide.

Catalytic Enhancement of this compound Synthesis

Catalysis offers a pathway to milder reaction conditions, lower energy consumption, and improved selectivity. acs.org While stoichiometric reagents are common, catalytic methods for azide synthesis are gaining prominence.

Copper Catalysis: Copper-catalyzed reactions have been developed for the synthesis of aryl azides from aryl iodides and sodium azide, using a ligand like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net Similar catalysis could potentially be applied to a 3-halo-1H-indazole precursor.

Palladium Catalysis: As mentioned, palladium catalysts are effective for the carbonylative coupling to form acyl azides. researchgate.net Furthermore, palladium catalysis is widely used for functionalizing the indazole core, for instance, in Suzuki-Miyaura cross-coupling reactions to modify the C-3 position. mdpi.com

Iron Catalysis: Iron(III) chloride (FeCl₃) has been used as a catalyst for the bromination of aryl azides, indicating that simple and inexpensive metal catalysts can be effective in transformations involving azide-containing compounds. researchgate.net

Sustainable and Green Chemistry Approaches in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. rroij.comsemanticscholar.org Applying these principles to the synthesis of this compound can enhance safety and environmental compatibility.

Prevention of Waste: The most effective green strategy is to prevent waste generation. This involves designing syntheses with high atom economy, such as one-pot reactions that avoid the isolation of intermediates. acs.org A three-component reaction involving an organic halide, an acetylene, and sodium azide to form triazoles exemplifies this, as it avoids isolating the potentially hazardous organic azide. nih.gov

Use of Safer Solvents: Traditional solvents like DMF and DMSO are effective but pose health and environmental risks. A key goal in green chemistry is to replace them with benign alternatives. rroij.com Cyrene™, a biodegradable solvent derived from cellulose, has been successfully used for click chemistry involving azides and offers a promising green alternative. nih.gov Aqueous solvent systems are also highly desirable where substrate solubility permits. researchgate.net

Design for Energy Efficiency: Using catalysts allows reactions to proceed at lower temperatures, reducing energy consumption. acs.org Microwave-assisted and ultrasound-promoted syntheses are other techniques that can accelerate reactions and improve energy efficiency. semanticscholar.org

Use of Catalytic Reagents: As detailed in section 2.3.3, shifting from stoichiometric reagents to selective catalytic ones minimizes waste and often allows for milder reaction conditions. acs.org

Reducing Derivatives: Green synthesis pathways aim to reduce the number of steps, such as protection and deprotection, by using more selective reagents. acs.org For this synthesis, methods that convert 1H-indazole-3-carboxylic acid directly to the acyl azide are preferable to the two-step process via the acyl chloride, as they avoid using hazardous chlorinating agents. researchgate.net

By integrating these optimization strategies and green chemistry principles, the synthesis of this compound can be made more efficient, safer, and environmentally sustainable.

Chemical Reactivity and Mechanistic Investigations of 1h Indazole 3 Carbonylazide

Thermal and Photolytic Decomposition Pathways of 1H-Indazole-3-carbonylazide

The decomposition of this compound, an acyl azide (B81097), is primarily governed by the chemistry of the carbonylazide functional group. This process can be initiated by either thermal or photolytic means, leading to the formation of highly reactive intermediates. The principal pathway for this decomposition is the Curtius rearrangement, a well-established reaction in organic synthesis. wikipedia.orgorganic-chemistry.org

The central event in the decomposition of this compound is the extrusion of a molecule of dinitrogen (N₂) from the carbonylazide moiety. Thermodynamically, this process is highly favorable due to the exceptional stability of the N₂ molecule, which acts as a powerful driving force for the reaction. chemistrysteps.com

Recent mechanistic studies and computational analysis of the Curtius rearrangement indicate that the thermal decomposition is a concerted process. wikipedia.org This means the loss of the nitrogen molecule occurs simultaneously with the migration of the adjacent group (the 1H-indazol-3-yl group in this case) from the carbonyl carbon to the nitrogen atom. wikipedia.org This concerted mechanism avoids the formation of a high-energy, discrete acyl nitrene intermediate. wikipedia.org While a two-step process involving the initial formation of an acyl nitrene followed by group migration was once considered, the absence of nitrene-related side products (such as insertion or addition byproducts) in most Curtius reactions provides strong evidence against this pathway. wikipedia.org

Table 1: Comparison of Proposed Mechanisms for Nitrogen Extrusion

Feature Concerted Mechanism Stepwise Mechanism (via Acyl Nitrene)
Intermediates A transition state; no discrete intermediate. A highly reactive acyl nitrene intermediate is formed.
Energetics Lower activation energy, more favorable pathway. Higher energy pathway due to unstable nitrene.
Side Products Typically clean, yielding the isocyanate product. Potential for nitrene insertion or addition byproducts.

| Evidence | Supported by kinetic studies and lack of byproducts. wikipedia.org | Generally discounted for thermal rearrangements. wikipedia.org |

The direct product of the nitrogen extrusion and concomitant rearrangement of this compound is 1H-Indazol-3-yl isocyanate. wikipedia.orgorganic-chemistry.org This isocyanate is a key, albeit reactive, intermediate that serves as a versatile precursor for various functional groups. The fate of the isocyanate is determined by the reaction conditions and the presence of nucleophiles. wikipedia.orgnih.gov

If the decomposition is performed in the presence of a nucleophilic solvent or reagent, the isocyanate is trapped in situ.

Reaction with water: Hydrolysis of the isocyanate leads to the formation of an unstable carbamic acid derivative, which readily undergoes decarboxylation to yield 3-amino-1H-indazole. organic-chemistry.org

Reaction with alcohols: In the presence of an alcohol (e.g., ethanol (B145695), tert-butanol), the isocyanate is converted into a stable carbamate (B1207046) (urethane) derivative. wikipedia.org

Reaction with amines: Reaction with a primary or secondary amine affords the corresponding urea (B33335) derivative. wikipedia.org

In the absence of a trapping nucleophile, the isocyanate may be isolated, although its high reactivity can lead to dimerization or polymerization upon prolonged heating.

While the Curtius rearrangement is typically an efficient and clean reaction, unintended side reactions can occur, particularly under harsh thermal conditions or if the substrate has other reactive functionalities. Although specific side reactions for this compound are not extensively documented, possibilities based on the general reactivity of related heterocyclic azides can be considered.

One potential side reaction, though less common in a concerted Curtius rearrangement, involves the formation of a nitrene intermediate if sufficient energy (e.g., through photolysis) is supplied to favor a non-concerted pathway. This highly reactive nitrene could potentially undergo intramolecular C-H insertion into the indazole ring system or other undesired intermolecular reactions.

Furthermore, at very high temperatures, thermal decomposition of the indazole ring itself could occur, leading to a complex mixture of degradation products. researchgate.net However, the conditions required for the Curtius rearrangement are generally mild enough to prevent the degradation of the stable indazole core.

The Curtius Rearrangement of this compound to 1H-Indazol-3-yl Isocyanate

The Curtius rearrangement is the most significant and synthetically useful reaction of this compound. It provides a reliable method for converting a carboxylic acid derivative (at the 3-position of the indazole) into an amine, carbamate, or urea, with the loss of one carbon atom. nih.govnih.gov

The rearrangement can be initiated thermally or photochemically. Thermal rearrangement is more common and is typically achieved by heating a solution of the acyl azide in an inert solvent such as toluene, benzene (B151609), or tetrahydrofuran (B95107) (THF). The temperature required can vary but is often in the range of 80-110 °C.

The precursor, this compound, is usually prepared and used without isolation due to its potentially explosive nature. Common methods for its in situ generation from 1H-indazole-3-carboxylic acid include:

Using Diphenylphosphoryl Azide (DPPA): This is a widely used one-pot method where the carboxylic acid is treated with DPPA in the presence of a base like triethylamine (B128534) (Et₃N). The acyl azide forms and rearranges to the isocyanate upon heating. nih.gov

From the Acyl Chloride: The carboxylic acid can be converted to 1H-Indazole-3-carbonyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. Subsequent treatment with sodium azide (NaN₃) yields the acyl azide, which can then be rearranged. chemistrysteps.comnih.gov

Table 2: Common Reagent Systems for the Curtius Rearrangement

Starting Material Reagents Typical Conditions Product of Rearrangement
1H-Indazole-3-carboxylic acid Diphenylphosphoryl azide (DPPA), Triethylamine (Et₃N) Heat in inert solvent (e.g., Toluene) 1H-Indazol-3-yl isocyanate
1H-Indazole-3-carboxylic acid 1. SOCl₂ or (COCl)₂2. Sodium azide (NaN₃) 1. Formation of acyl chloride2. Azide formation, then heat 1H-Indazol-3-yl isocyanate

The mechanism of the Curtius rearrangement has been a subject of considerable study. As noted previously, the accepted mechanism for the thermal reaction is a concerted intramolecular process. wikipedia.org

The key steps are as follows:

Acyl Azide Formation: this compound is formed from a suitable carboxylic acid derivative.

Concerted Rearrangement: Upon heating, the C-N bond of the carbonyl group and the N-N bond of the azide cleave, while the 1H-indazol-3-yl group migrates from the carbonyl carbon to the adjacent nitrogen atom. This all occurs within a single transition state.

Nitrogen Extrusion: A molecule of nitrogen gas is liberated.

Isocyanate Formation: The product of this concerted step is 1H-Indazol-3-yl isocyanate.

A critical feature of this mechanism is the complete retention of the stereochemical configuration of the migrating group. nih.govcore.ac.uk While this is not directly applicable to the planar indazole ring, it is a cornerstone of the rearrangement's utility with chiral substrates. The concerted nature ensures a clean reaction, avoiding the potential side reactions associated with free radical or nitrene intermediates. nih.gov

Trapping Strategies for the Generated Isocyanate Intermediate

The thermal decomposition of this compound proceeds through a Curtius rearrangement, a well-established reaction in which an acyl azide is converted into an isocyanate with the loss of nitrogen gas. nih.govorganic-chemistry.orgnih.gov This rearrangement is a key transformation, as the resulting 1H-indazol-3-yl isocyanate is a highly reactive electrophile that can be "trapped" by a variety of nucleophiles to form stable adducts. nih.gov This strategy is widely employed in medicinal chemistry and natural product synthesis to introduce amine-derived functionalities. nih.govnih.gov

The general mechanism involves the concerted migration of the indazole group to the nitrogen atom as dinitrogen is expelled, forming the 1H-indazol-3-yl isocyanate intermediate. This intermediate is typically not isolated but is generated in situ and reacted immediately with a chosen nucleophile. Common trapping agents include alcohols and amines, which lead to the formation of carbamates and ureas, respectively. nih.gov

For instance, if the rearrangement is conducted in the presence of an alcohol, such as benzyl (B1604629) alcohol, the alcohol's oxygen atom acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate. This addition results in the formation of a stable benzyl carbamate derivative. nih.gov Similarly, introducing a primary or secondary amine will lead to the formation of a substituted urea. The trapping of the isocyanate intermediate with water leads to an unstable carbamic acid, which readily decarboxylates to yield the corresponding 3-amino-1H-indazole. organic-chemistry.org

Trapping NucleophileChemical NameResulting Product ClassSpecific Product Name
WaterH₂OCarbamic Acid (unstable) -> Amine3-Amino-1H-indazole
EthanolCH₃CH₂OHCarbamateEthyl (1H-indazol-3-yl)carbamate
Benzyl AlcoholC₆H₅CH₂OHCarbamateBenzyl (1H-indazol-3-yl)carbamate
AnilineC₆H₅NH₂Urea1-(1H-Indazol-3-yl)-3-phenylurea
Diethylamine(CH₃CH₂)₂NHUrea1-(1H-Indazol-3-yl)-3,3-diethylurea

Nucleophilic Addition Reactions to the Carbonylazide Functionality of this compound

While the Curtius rearrangement is the predominant thermal reaction pathway for this compound, the carbonyl group itself is an electrophilic center susceptible to direct nucleophilic attack. These reactions would compete with the rearrangement and are generally favored under milder, non-thermal conditions. Such reactions involve the addition of a nucleophile to the carbonyl carbon, leading to the formation of a tetrahedral intermediate, followed by the displacement of the azide ion (N₃⁻), which is a good leaving group.

Direct hydrolysis of this compound with water would yield 1H-indazole-3-carboxylic acid. This reaction involves the nucleophilic attack of a water molecule on the carbonyl carbon, followed by the elimination of hydrazoic acid (HN₃). This pathway provides a route back to the parent carboxylic acid from which the azide is often synthesized. jst.go.jpgoogle.com

Similarly, alcoholysis, the reaction with an alcohol, would produce the corresponding ester. For example, reaction with methanol (B129727) or ethanol would yield methyl 1H-indazole-3-carboxylate or ethyl 1H-indazole-3-carboxylate, respectively. These esters are common synthetic intermediates for further functionalization of the indazole core. jocpr.com

Aminolysis, the reaction with primary or secondary amines, is a direct method for the formation of amides. The reaction of this compound with an amine, such as benzylamine (B48309) or piperidine, would result in the formation of the corresponding N-substituted 1H-indazole-3-carboxamide. This transformation is synthetically valuable as the amide linkage is a key structural motif in many biologically active molecules. The synthesis of various 1H-indazole-3-carboxamides through the coupling of 1H-indazole-3-carboxylic acid with amines is well-documented, confirming the stability and accessibility of this class of compounds.

NucleophileReaction TypeProduct ClassSpecific Product Name
Water (H₂O)HydrolysisCarboxylic Acid1H-Indazole-3-carboxylic acid
Methanol (CH₃OH)AlcoholysisEsterMethyl 1H-indazole-3-carboxylate
Benzylamine (C₆H₅CH₂NH₂)AminolysisAmideN-Benzyl-1H-indazole-3-carboxamide
Piperidine (C₅H₁₀NH)AminolysisAmide(1H-Indazol-3-yl)(piperidin-1-yl)methanone

Cycloaddition Reactions Involving the Azide Group of this compound (Click Chemistry)

The azide functional group in this compound can participate in 1,3-dipolar cycloaddition reactions, most notably the azide-alkyne cycloaddition, which is the cornerstone of "click chemistry". wikipedia.org These reactions are prized for their high efficiency, selectivity, and mild reaction conditions. nih.gov However, it is important to note that for an acyl azide like this compound, the cycloaddition pathway is in direct competition with the Curtius rearrangement. The choice of reaction conditions, particularly temperature and catalyst, would be critical in determining the outcome.

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable reaction that exclusively yields the 1,4-disubstituted 1,2,3-triazole regioisomer from a terminal alkyne and an azide. wikipedia.orgresearchgate.net In the context of this compound, this reaction would involve the coupling of the azide moiety with a terminal alkyne in the presence of a Cu(I) catalyst, typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate). jenabioscience.com The product would be a 1-(1H-indazole-3-carbonyl)-1H-1,2,3-triazole derivative. This reaction provides a powerful method for conjugating the indazole scaffold to other molecules. nih.gov

Alkyne CounterpartKey ConditionsProduct ClassExample Product Structure
PhenylacetyleneCu(I) catalyst (e.g., CuSO₄/Sodium Ascorbate)1,4-Disubstituted 1,2,3-Triazole1-(1H-Indazole-3-carbonyl)-4-phenyl-1H-1,2,3-triazole
Propargyl AlcoholCu(I) catalyst1,4-Disubstituted 1,2,3-Triazole1-(1H-Indazole-3-carbonyl)-4-(hydroxymethyl)-1H-1,2,3-triazole
EthynyltrimethylsilaneCu(I) catalyst1,4-Disubstituted 1,2,3-Triazole1-(1H-Indazole-3-carbonyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

To circumvent the potential cytotoxicity of copper catalysts in biological systems, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. igem.org This reaction does not require a metal catalyst and instead relies on the high reactivity of a strained cyclooctyne. nih.gov The release of ring strain provides the driving force for the cycloaddition to occur, often rapidly at room temperature. scispace.com

The reaction of this compound with a strained alkyne, such as a dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), would proceed under physiological conditions to form a stable, fused triazole product. nih.govresearchgate.net SPAAC is a premier bioorthogonal reaction, and its application with this compound would enable the labeling and conjugation of the indazole moiety in complex biological environments, assuming the competing Curtius rearrangement can be suppressed. igem.orgnih.gov

Strained AlkyneKey FeaturesProduct ClassExample Product Structure
Dibenzocyclooctyne (DBCO)Copper-free, rapid kineticsFused TriazoleProduct of cycloaddition between this compound and DBCO
Bicyclononyne (BCN)Copper-free, more hydrophilicFused TriazoleProduct of cycloaddition between this compound and BCN

Synthesis of Triazoles Using this compound Remains an Unexplored Area of Research

Despite extensive investigation into the chemical reactivity of indazole derivatives and the broad utility of 1,3-dipolar cycloaddition reactions in organic synthesis, a thorough review of scientific literature reveals a significant gap in the specific area of triazole synthesis utilizing this compound.

Detailed research findings concerning the regioselectivity and scope of the 1,3-dipolar cycloaddition between this compound and various alkyne substrates are not available in published scientific literature. The Huisgen cycloaddition, a cornerstone of triazole synthesis, typically involves the reaction of an organic azide with an alkyne to yield a 1,2,3-triazole. The regioselectivity of this reaction—whether it yields the 1,4-disubstituted or the 1,5-disubstituted regioisomer—is a critical aspect that is influenced by the electronic and steric properties of both the azide and the alkyne, as well as the reaction conditions, including the use of catalysts such as copper(I) or ruthenium(II).

However, specific studies detailing the cycloaddition reactions of this compound are absent from the current body of scientific work. Consequently, there is no available data to construct a comprehensive analysis of the regioselectivity or to define the scope of suitable alkyne partners for this particular azide. This includes a lack of information on:

Reaction with Terminal Alkynes: There are no documented examples of the reaction of this compound with terminal alkynes, which would be crucial for determining the inherent regiochemical preference of the indazole-3-carbonyl moiety.

Reaction with Internal Alkynes: The reactivity and selectivity of this compound with symmetrically and unsymmetrically substituted internal alkynes have not been reported.

Catalysis Effects: The influence of common catalysts, such as copper or ruthenium complexes, on the regioselectivity and efficiency of cycloadditions involving this compound has not been investigated.

Substrate Scope: The range of functional groups tolerated on the alkyne reaction partner is unknown, which is a key parameter for assessing the synthetic utility of this azide.

Due to the absence of these fundamental research findings, it is not possible to provide a detailed discussion or to generate data tables on the regioselectivity and scope of triazole synthesis using this compound. This specific application of the Huisgen 1,3-dipolar cycloaddition represents an unexplored area within synthetic chemistry.

Derivatization Strategies and Functional Group Transformations Utilizing 1h Indazole 3 Carbonylazide

Synthesis of 1H-Indazol-3-yl Isocyanates and their Derivatives

The transformation of 1H-indazole-3-carbonylazide into 1H-indazol-3-yl isocyanate is a critical step that unlocks a wide range of derivatization possibilities. This reactive intermediate serves as a linchpin for the introduction of various nitrogen-containing functional groups.

Controlled Generation and Subsequent Reactivity of Isocyanate Intermediates

The generation of 1H-indazol-3-yl isocyanate from this compound is typically achieved through the Curtius rearrangement. wikipedia.orgorganic-chemistry.org This reaction involves the thermal or photochemical decomposition of the acyl azide (B81097), which results in the loss of nitrogen gas and the formation of the isocyanate through a concerted mechanism. wikipedia.org The reaction proceeds with full retention of the configuration of the migrating group. nih.gov

The isocyanate intermediate is highly electrophilic and readily reacts with various nucleophiles. wikipedia.org This reactivity is the foundation for the synthesis of a diverse array of derivatives. The general transformation can be depicted as follows:

Reaction Scheme: Curtius Rearrangement of this compound

Formation of Carbamates via Reaction with Alcohols

1H-Indazol-3-yl isocyanates readily react with a wide range of alcohols to form stable carbamate (B1207046) (urethane) derivatives. This reaction involves the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbonyl carbon of the isocyanate. The process is typically efficient and can be carried out under mild conditions. wikipedia.orgnih.gov This method is advantageous for creating libraries of compounds for biological screening.

The general reaction is as follows:

Reaction Scheme: Carbamate Formation ``` [1H-Indazol-3-yl isocyanate] + R-OH --> [1H-Indazol-3-yl-NH-COOR] (Carbamate)

[1H-Indazol-3-yl isocyanate] + R-NH2 --> [1H-Indazol-3-yl-NH-CO-NHR] (Urea)

This method provides a clean route to primary amines without the formation of secondary or tertiary amine byproducts.

nih.gov| Starting Material | Product | Reagents and Conditions | Yield (%) | | :--- | :--- | :--- | :--- | | this compound | 1H-Indazol-3-amine | 1. Heat (Curtius Rearrangement) 2. Aqueous workup | Not Specified |

This table outlines the general transformation, as specific yield data for the hydrolysis of 1H-Indazol-3-yl isocyanate was not available in the search results.

Accessing 1H-Indazol-3-yl Amines from this compound Precursors

Reductive Transformation of the Azide Group to an Amine

A more direct approach to synthesizing 1H-Indazol-3-amine from this compound involves the reduction of the azide functionality. Several methods are available for the reduction of organic azides to amines.

One common and mild method is the Staudinger reduction . T wikipedia.orgorganic-chemistry.orghis reaction involves the treatment of the azide with a phosphine (B1218219), such as triphenylphosphine, to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the primary amine and a phosphine oxide byproduct.

wikipedia.orgReaction Scheme: Staudinger Reduction

Another effective method is catalytic hydrogenation . This involves reacting the azide with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). T researchgate.netreddit.comhis method is often high-yielding and the workup is straightforward.

Reaction Scheme: Catalytic Hydrogenation

Reduction MethodReagentsProduct
Staudinger Reduction1. Triphenylphosphine (PPh3) 2. Water (H2O)1H-Indazol-3-amine
Catalytic HydrogenationHydrogen (H2), Palladium on Carbon (Pd/C)1H-Indazol-3-amine

This table summarizes common reduction methods for azides. Specific application and yields for this compound were not detailed in the search results.

Construction of Indazole-Fused Heterocyclic Systems

This compound is a valuable precursor for synthesizing a variety of heterocyclic compounds with fused indazole rings. The key to its reactivity lies in the Curtius rearrangement, which transforms the carbonylazide into the highly reactive 1H-indazol-3-yl isocyanate. This isocyanate, or its derivative 3-aminoindazole, can then undergo cyclization reactions to form diverse fused heterocyclic systems.

Cyclization Reactions to Form Imidazoles, Oxazoles, and Thiazoles

The synthesis of indazole-fused five-membered heterocycles such as imidazoles, oxazoles, and thiazoles from this compound is a multi-step process. The initial transformation involves the conversion of the carbonylazide to 3-aminoindazole. This is achieved through a Curtius rearrangement to form the isocyanate, which is subsequently hydrolyzed. The resulting 3-aminoindazole possesses the necessary nucleophilic amino group for further cyclization reactions.

The formation of imidazo[1,2-b]indazoles can be achieved by reacting 3-aminoindazole with α-haloketones. This reaction proceeds through an initial N-alkylation of the exocyclic amino group, followed by an intramolecular cyclization to construct the fused imidazole (B134444) ring.

For the synthesis of oxazolo[3,2-b]indazoles , 3-aminoindazole can be treated with α-halocarboxylic acids or their derivatives. The resulting intermediate undergoes cyclization to form the oxazole (B20620) ring fused to the indazole core. A notable application of this strategy is the synthesis of 2,3-dihydrooxazolo[3,2-b]indazole, which serves as a valuable intermediate for the preparation of 1H-indazolones. nih.gov

The construction of thiazolo[3,2-b]indazoles can be accomplished through the reaction of 3-aminoindazole with α-haloketones in the presence of a sulfur source, or by utilizing reagents that contain both a carbonyl group and a sulfur atom.

Annulation Strategies for Pyrimidines and Pyridines Containing Indazole Moieties

The synthesis of pyrimido[1,2-b]indazoles is a well-documented application of indazole derivatives. These fused heterocyclic systems are typically prepared from 3-aminoindazole, which can be sourced from this compound. The annulation of the pyrimidine (B1678525) ring onto the indazole framework is generally achieved through condensation reactions with suitable 1,3-dielectrophilic partners.

A prevalent method involves the reaction of 3-aminoindazole with β-ketoesters. For example, the condensation of various 3-aminoindazole derivatives with ethyl 4,4,4-trifluoro-3-oxobutanoate provides a direct route to trifluoromethylated pyrimido[1,2-b]indazol-4(1H)-ones, often in high yields. mdpi.com The specific reaction conditions and the electronic nature of the substituents on the indazole ring can influence the outcome of the reaction. mdpi.com

Three-component reactions also offer a versatile strategy for the synthesis of these fused systems. The copper-catalyzed reaction of 3-aminoindazoles, various aldehydes, and terminal alkynes, for example, allows for the construction of a diverse library of highly substituted pyrimido[1,2-b]indazoles. rsc.org Furthermore, condensation reactions with 1,3-dialdehydes have been successfully employed to synthesize pyridyl-substituted pyrimido[1,2-b]indazoles. mdpi.com These multicomponent approaches are highly valued for their efficiency and the molecular diversity they can generate. researchgate.netrsc.orgnih.gov

The synthesis of pyridine-fused indazoles, such as pyrido[1,2-b]indazoles , can be achieved through analogous condensation strategies, for instance, by reacting 3-aminoindazole with appropriate 1,4-dicarbonyl compounds or their synthetic equivalents.

Table 1: Synthesis of Fused Heterocycles from 3-Aminoindazole

Reagent 1 Reagent 2 Fused Heterocycle Reference(s)
3-Aminoindazole Ethyl 4,4,4-trifluoro-3-oxobutanoate Pyrimido[1,2-b]indazol-4(1H)-one mdpi.com
3-Aminoindazole Aldehyde, Alkyne Pyrimido[1,2-b]indazole rsc.org
3-Aminoindazole 1,3-Dialdehyde Pyrimido[1,2-b]indazole mdpi.com

Incorporation of this compound into Polymer and Macromolecular Architectures

The chemical reactivity of this compound and its isocyanate derivative can be harnessed to incorporate the biologically significant indazole moiety into polymeric and macromolecular structures.

Functionalization of Polymer Backbones via Curtius Rearrangement Products

Through the Curtius rearrangement, this compound is readily converted into 1H-indazol-3-yl isocyanate. This isocyanate is a potent electrophile that can react with nucleophilic functional groups on polymer backbones, such as hydroxyl (-OH) and amino (-NH2) groups, to form stable urethane (B1682113) and urea (B33335) linkages, respectively. This "grafting to" methodology allows for the chemical modification of existing polymers.

For example, polymers rich in hydroxyl groups, like polyvinyl alcohol or modified celluloses, can be functionalized with 1H-indazol-3-yl isocyanate to yield materials with pendant indazole units. Similarly, polymers containing amine functionalities, such as polyethyleneimine, can be modified to introduce indazole groups via urea bond formation. The extent of this functionalization can be modulated by controlling the reaction stoichiometry.

Table 2: Polymer Functionalization with 1H-Indazol-3-yl Isocyanate

Polymer Backbone Reactive Group Linkage Formed Resulting Polymer
Polyvinyl alcohol -OH Urethane Indazole-functionalized polyvinyl alcohol
Polyethyleneimine -NH2 Urea Indazole-functionalized polyethyleneimine
Hydroxyethyl (B10761427) cellulose -OH Urethane Indazole-functionalized hydroxyethyl cellulose

Synthesis of Indazole-Containing Side-Chain Polymers through Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry, provides an efficient and specific method for synthesizing well-defined polymers. To utilize this methodology for creating indazole-containing polymers, a monomer that incorporates both the indazole scaffold and a "clickable" functional group (an azide or a terminal alkyne) is necessary.

This compound can be used as a starting point for the synthesis of such monomers. The carbonylazide can be converted to 3-aminoindazole, which can then be further functionalized. For instance, reacting 3-aminoindazole with propargyl bromide would install a terminal alkyne. Alternatively, reaction with an acyl chloride bearing an azide group would introduce the azide functionality.

These indazole-containing monomers can then be polymerized with other comonomers to create random or block copolymers. In another approach, the clickable indazole monomer can be attached to a pre-existing polymer backbone that has complementary clickable groups, in a "grafting to" fashion. These methods allow for the precise design and synthesis of polymers with indazole side-chains, tailored for specific applications.

Table 3: Strategy for Indazole-Containing Clickable Monomers

Monomer Synthesis Step 1 Monomer Synthesis Step 2 Clickable Monomer Polymerization Application
This compound → 3-Aminoindazole Reaction with propargyl bromide 3-(Prop-2-yn-1-ylamino)-1H-indazole Copolymerization or "grafting to"
This compound → 3-Aminoindazole Reaction with azido-acyl chloride N-(1H-indazol-3-yl)azido-acetamide Copolymerization or "grafting to"

Advanced Spectroscopic and Spectrometric Characterization Techniques Applied to 1h Indazole 3 Carbonylazide and Its Reaction Intermediates

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Pathway Elucidation

High-resolution mass spectrometry (HRMS) offers unparalleled precision in mass measurement, enabling the determination of elemental compositions and the identification of compounds in complex mixtures. This capability is vital for tracking reactants, intermediates, and products in the study of reaction mechanisms involving 1H-Indazole-3-carbonylazide.

Tandem mass spectrometry (MS/MS) is a powerful technique for probing the structure of ions by inducing fragmentation and analyzing the resulting product ions. In the context of this compound, MS/MS can be used to investigate the gas-phase Curtius rearrangement. illinoisstate.edumasterorganicchemistry.com When the protonated molecular ion of this compound is subjected to collision-induced dissociation (CID), it is expected to undergo the characteristic loss of a neutral nitrogen molecule (N₂), a hallmark of the rearrangement. nih.govwikipedia.org This elimination results in the formation of a key intermediate, the protonated 3-isocyanato-1H-indazole. Subsequent fragmentation of the indazole ring can provide further structural confirmation.

Table 1: Predicted MS/MS Fragmentation Pathway for Protonated this compound.
Precursor Ion (m/z)Proposed StructureKey Fragment Ion (m/z)Proposed Structure of FragmentNeutral Loss
188.0621[C₈H₅N₅O + H]⁺160.0560[C₈H₅N₃O + H]⁺ (Protonated 3-isocyanato-1H-indazole)N₂ (28.0061 Da)
160.0560[C₈H₅N₃O + H]⁺118.0525[C₇H₆N₂]⁺ (Protonated Indazole)NCO (42.0035 Da)

A fundamental capability of HRMS is the measurement of mass-to-charge ratios with high accuracy (typically within 5 ppm), which allows for the unambiguous determination of a molecule's elemental formula. This is critical for confirming the identity of the starting material, this compound, and verifying the composition of its reaction products. For instance, after the Curtius rearrangement and subsequent trapping of the resulting isocyanate with water, the final product would be 3-amino-1H-indazole. HRMS can easily distinguish this product from other potential side products by confirming its elemental formula.

Table 2: Accurate Mass Data for Compounds in the Reaction Pathway.
Compound NameElemental FormulaCalculated Monoisotopic Mass (Da)Hypothetical Measured Mass (Da) (within 3 ppm error)
This compoundC₈H₅N₅O187.0545187.0540
3-Isocyanato-1H-indazoleC₈H₅N₃O159.0484159.0480
3-Amino-1H-indazoleC₇H₇N₃133.0639133.0635

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique ideal for monitoring the progress of reactions in solution in real-time. A solution containing this compound can be heated to induce the Curtius rearrangement, and small aliquots can be periodically injected into the mass spectrometer. By tracking the ion intensity of the reactant's protonated molecule ([M+H]⁺ at m/z 188.06) and the product's corresponding ion, one can generate kinetic profiles for the reaction. If the reaction is performed in a nucleophilic solvent like methanol (B129727), the product observed would be the corresponding carbamate (B1207046), methyl (1H-indazol-3-yl)carbamate ([M+H]⁺ at m/z 192.07).

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the detailed molecular structure in solution. It provides information on the chemical environment of nuclei (chemical shift), their proximity (coupling constants), and their spatial relationships (NOE).

While a simple one-dimensional ¹H NMR spectrum can identify the presence of protons in the indazole ring, multi-dimensional NMR experiments are required for unambiguous assignment and complete structural verification of this compound. nih.govnih.gov

COSY (Correlation Spectroscopy) would reveal the spin-spin coupling network between adjacent protons in the benzene (B151609) portion of the indazole ring (H4, H5, H6, H7).

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the assignment of the protonated carbons (C4, C5, C6, C7).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations for this compound in DMSO-d₆.
PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)Key HMBC Correlations
1 (NH)~13.5-14.0-C3, C3a, C7a
3-~140-142-
C=O-~160-165-
3a-~122-124-
4~8.1-8.2~122-123C3, C5, C7a
5~7.3-7.4~123-124C3a, C7
6~7.5-7.6~127-128C4, C7a
7~7.7-7.8~111-112C3a, C5
7a-~141-142-

Variable Temperature (VT) NMR is an effective method for studying dynamic processes, such as conformational changes or chemical reactions, directly in the NMR tube. For this compound, VT-NMR could be employed to study the thermal Curtius rearrangement. By gradually increasing the temperature of the sample in the NMR probe, one could monitor the disappearance of the signals corresponding to the starting acyl azide (B81097) and the concurrent appearance of new signals for the 3-isocyanato-1H-indazole intermediate. This would allow for the determination of the reaction's activation parameters and an assessment of the intermediate's stability under the experimental conditions. Furthermore, VT-NMR could probe for any restricted rotation around the C3-C(O) bond, which might be observable through changes in line shape or the coalescence of signals at different temperatures.

Solid-State NMR for Crystalline Forms and Polymorphs of Derivatives

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy is an indispensable tool for characterizing the crystalline forms and polymorphic structures of indazole derivatives. Unlike solution-state NMR, which averages out anisotropic interactions, ssNMR provides detailed information about the local chemical environment of nuclei in the solid state. This is particularly crucial for identifying and distinguishing between different polymorphs, which can exhibit distinct physical and chemical properties.

For indazole derivatives, ¹³C and ¹⁵N ssNMR are particularly informative. The chemical shifts of carbon and nitrogen atoms are highly sensitive to the local electronic environment, which is influenced by factors such as crystal packing, hydrogen bonding, and molecular conformation. For instance, the structure of fluorinated NH-indazolinones, including oxo derivatives and a 3-hydroxyindazole, has been successfully determined using ¹³C and ¹⁵N solid-state NMR, with the results being confirmed by X-ray crystallography. researchgate.net The combination of these techniques provides a robust method for structural determination in the solid state. researchgate.net

Studies on various indazole derivatives have demonstrated the utility of ssNMR in conjunction with computational methods like Gauge-Invariant Atomic Orbital (GIAO) calculations. nih.govacs.org This combined approach allows for the accurate assignment of NMR signals and provides a sound basis for experimental observations. nih.govacs.org Cross-Polarization Magic-Angle Spinning (CP/MAS) is a common ssNMR technique used to enhance the signal of low-abundance nuclei like ¹³C and ¹⁵N, providing clearer spectra for analysis.

Table 1: Representative ¹³C Solid-State NMR Chemical Shifts for Indazole Derivatives

CompoundFunctional Group¹³C Chemical Shift (ppm)
1H-IndazoleAromatic CH109.71, 120.86, 120.96, 123.13, 126.80
3-Ethoxycarbonyl-1H-indazoleCarbonyl C162.33
3-tert-Butoxycarbonyl-1H-indazoleCarbonyl C162.54
3-Phenyl-6-(trifluoromethyl)-1H-indazoleTrifluoromethyl C124.27 (q, J = 271.4 Hz)

Note: Chemical shifts are referenced to tetramethylsilane (B1202638) (TMS) and can vary depending on the specific crystalline form and experimental conditions.

The ability of ssNMR to probe the local structure makes it a powerful tool for studying polymorphism in derivatives of this compound. Different crystalline arrangements will result in distinct ssNMR spectra, allowing for the identification and characterization of various polymorphs. This information is critical in fields such as pharmaceuticals, where polymorphism can significantly impact a drug's stability, solubility, and bioavailability.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and In-situ Reaction Monitoring

Infrared (IR) and Raman spectroscopy are vibrational techniques that provide valuable information about the functional groups present in a molecule. These methods are particularly well-suited for studying this compound due to the distinct vibrational signatures of the azide and the subsequently formed isocyanate groups.

Monitoring Characteristic Vibrational Modes of Azide and Isocyanate Groups

The azide functional group (–N₃) exhibits a strong and characteristic asymmetric stretching vibration typically in the range of 2160-2120 cm⁻¹. libretexts.org This intense absorption band serves as a clear marker for the presence of the azide moiety in this compound and its reaction precursors. The corresponding symmetric stretch is often weaker and appears at a lower frequency.

Upon thermal or photochemical rearrangement (Curtius rearrangement), the carbonylazide is converted into an isocyanate (–N=C=O). This transformation can be readily monitored by the appearance of a new, very strong absorption band in the IR spectrum, characteristic of the asymmetric stretching vibration of the isocyanate group, typically found around 2275-2250 cm⁻¹. The disappearance of the azide peak and the concurrent appearance of the isocyanate peak provide a direct means of tracking the progress of the reaction.

Table 2: Characteristic IR Absorption Frequencies for Azide and Isocyanate Groups

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Intensity
Azide (–N₃)Asymmetric stretch2160–2120Strong
Isocyanate (–N=C=O)Asymmetric stretch2275–2250Very Strong

The vibrational modes of azides can be influenced by their environment, including solvent polarity and coordination to metal centers. researchgate.net DFT calculations have been employed to understand the vibrational behavior of the azide anion in various environments. researchgate.net

Real-time Kinetic Analysis using Attenuated Total Reflectance (ATR) IR Spectroscopy

Attenuated Total Reflectance (ATR) IR spectroscopy is a powerful technique for in-situ, real-time monitoring of chemical reactions in solution. mt.com This method is ideal for studying the kinetics of the Curtius rearrangement of this compound. By immersing an ATR probe directly into the reaction mixture, spectra can be collected continuously as the reaction progresses, without the need for sample extraction. mt.com

The key advantages of using ATR-IR for kinetic analysis include:

Real-time data acquisition: Reaction profiles, including the concentration of reactants, intermediates, and products, can be monitored continuously. mt.com

In-situ measurement: The reaction is observed under its actual conditions, providing more accurate kinetic data. mt.com

Minimal sample preparation: The direct insertion of the probe simplifies the experimental setup.

By monitoring the decrease in the integrated absorbance of the azide peak and the corresponding increase in the isocyanate peak over time, the reaction rate constant can be determined. This allows for a detailed investigation of the reaction kinetics under various conditions, such as different temperatures and solvents. This technique has been successfully used to monitor a variety of reactions, including those involving azide groups. researchgate.netresearchgate.net

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing Analysis of Derivatives

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline solids at the atomic level. It provides unambiguous information about bond lengths, bond angles, and the absolute stereochemistry of chiral molecules. For derivatives of this compound, this technique is crucial for confirming molecular structures and understanding intermolecular interactions in the solid state.

Single Crystal X-ray Diffraction for Definitive Structural Confirmation of Synthesized Analogues

Single crystal X-ray diffraction (SCXRD) provides a definitive confirmation of the molecular structure of newly synthesized analogues of this compound. By growing a suitable single crystal, the precise arrangement of atoms in the crystal lattice can be determined. This is essential for verifying the connectivity of atoms and establishing the stereochemistry of the molecule.

Numerous studies have reported the use of SCXRD to elucidate the structures of indazole derivatives. researchgate.netmdpi.commdpi.comnih.gov The resulting crystallographic data, including unit cell parameters, space group, and atomic coordinates, provide a wealth of information about the molecule's geometry. For example, the crystal structure of a fused triazolo/thiadiazole clubbed with an indole (B1671886) scaffold was determined by SCXRD, confirming the molecular and supramolecular aspects of the compound. mdpi.com

Table 3: Representative Crystallographic Data for an Indazole Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.8707(2)
b (Å)15.9681(4)
c (Å)11.9798(4)
β (°)100.283(3)
Volume (ų)1481.44(7)
Z4
Data for 8-(1H-indol-2-yl)-5-(p-tolyl)- nih.govacs.orgwiley-vch.detriazolo[3,4-b] researchgate.netnih.govwiley-vch.dethiadiazole. mdpi.com

Analysis of the crystal structure also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.net These interactions play a significant role in the physical properties of the solid material.

Co-crystallization Studies of this compound with Ligands or Reactants

Co-crystallization is a technique used to form a crystalline solid that contains two or more different molecules in a stoichiometric ratio. tbzmed.ac.ir Studying the co-crystals of this compound with various ligands or reactants can provide valuable insights into intermolecular interactions and potential reaction pathways in the solid state.

The formation of co-crystals is driven by non-covalent interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. tbzmed.ac.ir By systematically varying the co-former, it is possible to modulate the crystal structure and, consequently, the physical properties of the resulting solid.

Various methods can be employed for co-crystallization, including solvent evaporation, slurry crystallization, and melt crystallization. tbzmed.ac.irnih.gov The resulting co-crystals can be characterized by a range of techniques, including powder X-ray diffraction (PXRD) to identify new crystalline phases and single crystal X-ray diffraction to determine the detailed structure of the co-crystal. Understanding the supramolecular synthons—the recurring patterns of intermolecular interactions—in these co-crystals is key to designing new materials with desired properties.

Computational and Theoretical Studies on 1h Indazole 3 Carbonylazide

Electronic Structure and Molecular Orbital Analysis of 1H-Indazole-3-carbonylazide

The electronic characteristics and molecular orbital landscape of this compound are fundamental to understanding its stability and chemical reactivity. Computational chemistry offers powerful tools to probe these features at the quantum level.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Energy Minimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the most stable three-dimensional arrangement of atoms in a molecule. For this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), are performed to achieve a full geometry optimization. This process systematically alters the bond lengths, bond angles, and dihedral angles to find the structure corresponding to the lowest energy on the potential energy surface, representing the molecule's most stable conformation.

These calculations yield crucial data on the molecule's structural parameters. For instance, the optimized geometry reveals the planarity of the indazole ring system and the specific orientation of the carbonyl azide (B81097) side chain. The energy minimization process also provides the molecule's total electronic energy, a key thermodynamic property. Studies on related indazole derivatives have utilized DFT to determine their optimized geometries, confirming the reliability of this method for understanding molecular structure. nih.govrsc.org

Table 1: Representative Optimized Geometrical Parameters for this compound (Illustrative Data)

Parameter Bond Length (Å) Parameter Bond Angle (°)
N1-N2 1.38 N1-N2-C3 108.5
C3-C=O 1.48 N2-C3-C=O 125.0
C=O 1.22 C3-C-O 121.5
C-N (azide) 1.40 O=C-N (azide) 114.0
N-N (azide) 1.25 C-N-N (azide) 116.0
N≡N (azide) 1.13 N-N-N (azide) 172.0

Note: This data is illustrative and based on typical values for similar structures calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis for Predicting Reactivity and Regioselectivity

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and spatial distribution of these orbitals in this compound are critical for predicting its behavior in chemical reactions.

The HOMO, being the outermost orbital containing electrons, acts as an electron donor. The LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity. nih.gov A smaller gap suggests that the molecule is more polarizable and more readily undergoes electronic excitation, indicating higher reactivity.

For this compound, FMO analysis typically shows the HOMO localized over the electron-rich indazole ring, while the LUMO is often distributed over the carbonyl azide moiety, particularly the C=O and azide groups. This distribution suggests that the indazole ring is the primary site for electrophilic attack, whereas the carbonyl azide group is susceptible to nucleophilic attack. This analysis is crucial for predicting the regioselectivity of its reactions.

Table 2: Calculated Frontier Molecular Orbital Energies for this compound (Illustrative Data)

Orbital Energy (eV) Description
HOMO -6.95 Highest Occupied Molecular Orbital
LUMO -1.85 Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap 5.10 Indicator of Chemical Reactivity

Note: This data is illustrative and represents typical values obtained from DFT calculations for heterocyclic carbonyl azides.

Reaction Mechanism Elucidation via Advanced Computational Methods

Computational methods are indispensable for mapping the intricate pathways of chemical reactions, providing details that are often inaccessible through experimental means alone. For this compound, these techniques illuminate the mechanisms of its key transformations.

Transition State Search and Intrinsic Reaction Coordinate (IRC) Analysis for Curtius Rearrangement

The Curtius rearrangement is a defining reaction of acyl azides, involving thermal decomposition to an isocyanate with the loss of nitrogen gas. wikipedia.org Computational studies have been instrumental in demonstrating that this reaction typically proceeds through a concerted mechanism, where the migration of the indazole group and the expulsion of the nitrogen molecule occur simultaneously, rather than through a stepwise process involving a discrete acylnitrene intermediate. wikipedia.org

To model this, a transition state (TS) search is performed using computational algorithms. The TS represents the highest energy point along the reaction coordinate, a first-order saddle point on the potential energy surface. Locating this structure is key to understanding the reaction's activation energy.

Once the TS is identified, an Intrinsic Reaction Coordinate (IRC) analysis is conducted. This calculation maps the reaction pathway from the transition state forwards to the product (3-isocyanato-1H-indazole and N₂) and backwards to the reactant (this compound). The IRC confirms that the located transition state correctly connects the reactant and product, providing a complete picture of the reaction pathway. nih.gov Theoretical analyses of similar Curtius rearrangements confirm that the concerted pathway is generally favored. nih.gov

Potential Energy Surface Mapping for Thermal and Photolytic Decomposition Pathways

The decomposition of this compound can be initiated by heat (thermal) or light (photolytic). These two pathways can proceed through different mechanisms, which can be explored by mapping the relevant potential energy surfaces (PES).

The thermal decomposition, as described above, predominantly follows the concerted Curtius rearrangement pathway on the ground-state electronic surface. The PES for this reaction shows a single energy barrier corresponding to the concerted transition state.

In contrast, photolytic decomposition involves the absorption of light, which excites the molecule to a higher electronic state. The reaction may then proceed on an excited-state PES or through intersections between different electronic states. semanticscholar.org Photochemical Curtius rearrangements may involve a stepwise mechanism that includes an acylnitrene intermediate. nih.gov Mapping these multi-state surfaces is computationally demanding but reveals a richer set of possible reaction channels, including those not accessible under thermal conditions. The PES mapping helps to identify local minima corresponding to intermediates and saddle points corresponding to transition states for various competing pathways.

Solvation Model Effects on Reaction Kinetics and Thermodynamics

Reactions are typically carried out in a solvent, which can significantly influence their kinetics and thermodynamics. Computational solvation models are used to simulate the effect of the solvent environment on the reaction of this compound.

These models, such as the Polarizable Continuum Model (PCM) or the SMD universal solvation model, treat the solvent as a continuous medium with a specific dielectric constant. nih.gov By performing geometry optimizations and energy calculations within this simulated solvent environment, it is possible to determine how the solvent stabilizes or destabilizes the reactant, transition state, and product.

Studies on the Curtius rearrangement of other azides have shown that the solvent can alter the activation energy. nih.govacs.org Polar solvents, for example, may preferentially stabilize the more polar transition state, thereby lowering the activation barrier and accelerating the reaction rate compared to the gas phase or nonpolar solvents. Analyzing these effects is crucial for comparing theoretical predictions with experimental results, which are almost always obtained in solution.

Table 3: Illustrative Solvation Effects on the Activation Energy of the Curtius Rearrangement

Solvent Dielectric Constant (ε) Calculated Activation Energy (kcal/mol)
Gas Phase 1 25.5
Toluene 2.4 24.8
Tetrahydrofuran (B95107) (THF) 7.5 23.9
Acetonitrile 36.6 23.1

Note: This data is illustrative, demonstrating the general trend of decreasing activation energy with increasing solvent polarity for a concerted Curtius rearrangement.

Computational Prediction of Spectroscopic Parameters for this compound and its Derivatives

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the structural and electronic properties of molecules. For novel or transient species like this compound, where experimental data may be scarce or complex to interpret, theoretical calculations are indispensable. By employing methods such as Density Functional Theory (DFT), it is possible to accurately forecast spectroscopic data, including Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies for Infrared (IR) and Raman spectroscopy. These predictions are crucial for the structural validation of synthesized compounds and for a deeper understanding of their chemical nature.

Calculation of NMR Chemical Shifts for Structural Validation

The calculation of NMR chemical shifts is a cornerstone of computational spectroscopy, providing a direct link between the electronic environment of a nucleus and its observed resonance frequency. The Gauge-Including Atomic Orbital (GIAO) method, often coupled with DFT, has become a standard and reliable approach for predicting the NMR spectra of organic molecules. nih.govrsc.org The accuracy of these predictions is highly dependent on the choice of the functional and basis set, and it is common practice to benchmark different computational levels against experimental data for a class of compounds. nih.gov

For this compound, the predicted ¹H and ¹³C NMR chemical shifts are instrumental for its structural confirmation. Theoretical calculations can help in the unambiguous assignment of signals, especially for the aromatic protons and carbons of the indazole ring system. By comparing the calculated chemical shifts with experimental data, one can validate the proposed structure and gain confidence in the successful synthesis of the target molecule.

A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound, based on DFT calculations with the B3LYP functional and a 6-311++G(d,p) basis set, is presented below. The predicted values are referenced against tetramethylsilane (B1202638) (TMS).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H113.5 - 14.5-
H47.8 - 8.2-
H57.2 - 7.6-
H67.4 - 7.8-
H78.1 - 8.5-
C3-135 - 145
C3a-120 - 130
C4-125 - 135
C5-120 - 130
C6-125 - 135
C7-110 - 120
C7a-140 - 150
C=O-165 - 175

Note: These are hypothetical values based on typical ranges for similar indazole derivatives and are intended for illustrative purposes.

Prediction of Vibrational Frequencies for IR and Raman Spectral Interpretation

Vibrational spectroscopy, encompassing both IR and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. Computational methods, particularly DFT, are widely used to calculate the harmonic vibrational frequencies of molecules. nih.gov These calculated frequencies, when appropriately scaled to account for anharmonicity and other systematic errors, show excellent agreement with experimental data. nih.gov The prediction of not only the frequencies but also the corresponding IR intensities and Raman activities is crucial for the interpretation of experimental spectra. faccts.de

For this compound, the azide (–N₃) and carbonyl (C=O) groups are expected to exhibit strong and characteristic vibrational bands. The asymmetric and symmetric stretching modes of the azide group typically appear in the region of 2100-2200 cm⁻¹, while the carbonyl stretch is expected around 1700 cm⁻¹. researchgate.net Theoretical calculations can precisely predict the wavenumbers of these vibrations and help in their assignment. Furthermore, the calculated vibrational modes for the indazole ring can aid in the interpretation of the more complex fingerprint region of the spectra.

Below is a table of predicted key vibrational frequencies for this compound, which would be vital for its spectroscopic identification.

Table 2: Predicted Key Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency (cm⁻¹)Predicted IR IntensityPredicted Raman Activity
N-H Stretch3300 - 3400MediumLow
C-H Stretch (Aromatic)3000 - 3100MediumHigh
Azide Asymmetric Stretch2120 - 2160Very StrongMedium
Azide Symmetric Stretch1200 - 1300MediumStrong
Carbonyl Stretch1690 - 1720StrongMedium
C=C/C=N Ring Stretches1400 - 1600Medium-StrongMedium-Strong
N-N-N Bend600 - 700MediumLow

Note: These are hypothetical values based on characteristic frequencies for the functional groups and are for illustrative purposes.

Quantum Chemical Insights into Non-Covalent Interactions within this compound Aggregates

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and physicochemical properties of molecular solids. For this compound, understanding the nature and strength of these interactions in the aggregated state is crucial for predicting its crystal packing and related properties. Quantum chemical methods, such as the Quantum Theory of Atoms in Molecules (QTAIM) and Hirshfeld surface analysis, provide profound insights into these weak interactions. nih.govrsc.org

In the solid state, this compound molecules are likely to be held together by a network of hydrogen bonds and π-π stacking interactions. The N-H group of the indazole ring can act as a hydrogen bond donor, while the nitrogen atoms of the indazole and azide groups, as well as the carbonyl oxygen, can act as hydrogen bond acceptors. Additionally, the aromatic indazole ring can participate in π-π stacking interactions with neighboring molecules.

A computational study of a dimer or a larger cluster of this compound molecules would allow for the quantification of the interaction energies associated with different types of non-covalent bonds, as illustrated in the table below.

Table 3: Predicted Non-Covalent Interaction Energies in a this compound Dimer

Type of InteractionInteracting GroupsPredicted Interaction Energy (kcal/mol)
Hydrogen BondN-H···N (indazole)-5 to -8
Hydrogen BondN-H···O=C-4 to -7
Hydrogen BondN-H···N (azide)-3 to -5
π-π StackingIndazole Ring - Indazole Ring-2 to -4
Dipole-DipoleC=O···C=O-1 to -3

Note: These are hypothetical energy ranges based on typical values for such interactions in similar molecular systems and are for illustrative purposes.

These quantum chemical insights into the non-covalent interactions are not only fundamental for understanding the solid-state structure of this compound but also for rationalizing its solubility, melting point, and other macroscopic properties.

Strategic Applications and Synthetic Utility of 1h Indazole 3 Carbonylazide Beyond Standard Transformations

1H-Indazole-3-carbonylazide as a Versatile Building Block in Complex Chemical Synthesis

The true synthetic power of this compound lies in its transformation into 1H-indazole-3-isocyanate. This highly reactive intermediate serves as a linchpin for introducing the indazole moiety into a wide array of molecular frameworks. The thermal or photochemical Curtius rearrangement of the carbonylazide proceeds with the loss of nitrogen gas to afford the isocyanate, which is typically generated and used in situ due to its reactivity. rsc.orggoogle.comnih.gov This intermediate readily reacts with a variety of nucleophiles, providing a powerful tool for diversification.

Accessing Highly Diversified Indazole Derivatives for Chemical Libraries

The generation of chemical libraries for drug discovery and biological screening is a critical endeavor in medicinal chemistry. The reactivity of 1H-indazole-3-isocyanate, derived from the corresponding carbonylazide, is exceptionally well-suited for this purpose. By reacting the in situ-generated isocyanate with a diverse set of nucleophiles, a vast and varied library of indazole derivatives can be rapidly assembled.

The reaction with primary and secondary amines leads to the formation of N,N'-substituted ureas, while alcohols and phenols yield carbamates. beilstein-journals.orgnih.govnih.gov Thioalcohols can also be employed to produce thiocarbamates. This modular approach allows for the systematic variation of substituents on the newly formed urea (B33335) or carbamate (B1207046) linkage, enabling a thorough exploration of the chemical space around the indazole core.

For instance, a library of indazole-3-carboxamides can be synthesized by coupling 1H-indazole-3-carboxylic acid with various amines. nih.gov However, the Curtius rearrangement of this compound offers a distinct advantage by providing access to ureas and carbamates, which are structurally distinct from amides and possess different hydrogen bonding capabilities and conformational preferences. This diversity is crucial for identifying novel ligands for biological targets.

Below is a representative table illustrating the types of diverse indazole derivatives that can be accessed from this compound.

NucleophileResulting Functional GroupExample Product Class
Primary Amine (R-NH₂)UreaN-Alkyl/Aryl-N'-(1H-indazol-3-yl)urea
Secondary Amine (R₂NH)UreaN,N-Dialkyl/Aryl-N'-(1H-indazol-3-yl)urea
Alcohol (R-OH)CarbamateAlkyl/Aryl (1H-indazol-3-yl)carbamate
Phenol (Ar-OH)CarbamatePhenyl (1H-indazol-3-yl)carbamate
Thiol (R-SH)ThiocarbamateS-Alkyl/Aryl (1H-indazol-3-yl)thiocarbamate
Water (H₂O)Amine (after decarboxylation)3-Amino-1H-indazole

Role in the Synthesis of Indazole-Containing Scaffolds for Materials Science Applications

The application of indazole derivatives in materials science is an emerging area of research. The rigid, planar structure of the indazole ring, coupled with its hydrogen bonding capabilities, makes it an attractive building block for the construction of functional polymers and materials. This compound, via its isocyanate intermediate, offers a versatile handle for incorporating the indazole moiety into polymer backbones.

Polyurethanes and polyureas are two major classes of polymers that can be synthesized using diisocyanates and polyols or polyamines, respectively. nih.gov By designing bifunctional molecules containing the 1H-indazole-3-isocyanate moiety, novel indazole-containing polymers can be accessed. For example, the reaction of an indazole-diisocyanate with a diol would lead to a polyurethane with indazole units regularly spaced along the polymer chain.

These indazole-containing polymers could exhibit unique properties, such as enhanced thermal stability, specific photophysical characteristics, or the ability to coordinate with metal ions through the pyrazole (B372694) nitrogen atoms. While specific examples of polymers derived directly from this compound are not yet prevalent in the literature, the fundamental reactivity of the isocyanate group suggests a high potential for such applications.

A related study has shown that 5,6-dihydroxy-1H-indazole can be copolymerized with dopamine (B1211576) to form functional polymer coatings with enhanced metal-ion binding capabilities. google.com This demonstrates the utility of the indazole scaffold in materials science and provides a strong rationale for exploring the incorporation of indazole-3-isocyanate into polymers to create novel functional materials.

Participation in Multicomponent Reactions (MCRs) and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Similarly, cascade reactions, involving a sequence of intramolecular transformations, offer a powerful means to rapidly build molecular complexity. beilstein-journals.org this compound and its isocyanate derivative are promising candidates for the design of novel MCRs and cascade processes.

Design of Novel MCRs Incorporating this compound

While isocyanates are not direct components in classic MCRs like the Ugi or Passerini reactions, which utilize isocyanides, their reactivity can be harnessed in other MCRs. nih.govorganic-chemistry.org For example, isocyanates are known to undergo [3+2] cycloaddition reactions with various partners. It is conceivable that 1H-indazole-3-isocyanate could participate in a one-pot reaction with a suitable 1,3-dipole and a third component to generate complex heterocyclic systems.

Furthermore, the concept of an "interrupted Ugi reaction" has been reported, where the nitrilium ion intermediate is trapped intramolecularly. nih.gov A similar strategy could be envisioned where 1H-indazole-3-isocyanate is involved in a reaction sequence that generates a reactive intermediate amenable to trapping by other components in the reaction mixture. The development of such novel MCRs would provide rapid access to complex indazole-containing molecules that would be difficult to synthesize through traditional multi-step approaches.

Development of Sequential and Tandem Reaction Pathways using its Reactivity

The Curtius rearrangement of this compound can serve as the initiating step for elegant cascade or tandem reaction sequences. The in situ formation of the highly reactive isocyanate can trigger a series of subsequent transformations, leading to the construction of complex molecular architectures in a single, efficient operation.

A plausible and powerful cascade sequence would involve the intramolecular trapping of the isocyanate by a suitably positioned nucleophile within the same molecule. For example, if the indazole nitrogen (N1 or N2) is substituted with a group containing a hydroxyl or amino functionality, an intramolecular cyclization could occur upon formation of the isocyanate at the 3-position. This would lead to the formation of fused heterocyclic systems, which are of significant interest in medicinal chemistry.

An example of a palladium-catalyzed cascade reaction involving a Curtius rearrangement has been reported for the synthesis of 1,2,4-triazol-3-ones from hydrazonoyl chlorides and sodium azide (B81097). researchgate.net This reaction proceeds through a sequence of carbonylation, acyl azide formation, Curtius rearrangement, and intramolecular nucleophilic addition. A similar strategy could be adapted to this compound, where an external coupling partner could be introduced to trigger a cascade cyclization after the formation of the isocyanate.

The table below outlines a hypothetical tandem reaction sequence initiated by the Curtius rearrangement of a strategically modified this compound.

Starting MaterialKey IntermediateTandem ReactionFinal Product
N1-substituted (2-hydroxyethyl)-1H-indazole-3-carbonylazideN1-substituted (2-hydroxyethyl)-1H-indazole-3-isocyanateIntramolecular cyclizationFused indazolo-oxazinone
N1-substituted (2-aminoethyl)-1H-indazole-3-carbonylazideN1-substituted (2-aminoethyl)-1H-indazole-3-isocyanateIntramolecular cyclizationFused indazolo-dihydropyrimidinone

Application in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry focuses on the study of non-covalent interactions and the formation of large, ordered structures from smaller molecular components. The indazole nucleus, with its capacity for hydrogen bonding via the N-H and nitrogen lone pairs, is an excellent candidate for directing self-assembly processes. The derivatives accessible from this compound, particularly ureas and carbamates, are well-known for their strong and directional hydrogen bonding capabilities, making them ideal for the construction of supramolecular assemblies.

The urea functionality, for instance, can form strong, bifurcated hydrogen bonds, leading to the formation of tapes, ribbons, and other well-defined nanostructures. By synthesizing bis-indazole derivatives linked by a urea or carbamate bridge, or by creating molecules with a single indazole-urea/carbamate unit and another self-assembling motif, it is possible to design and construct novel supramolecular polymers and gels.

Studies on bis-urea macrocycles have demonstrated their ability to self-assemble into columnar structures, forming microporous crystals with potential applications in catalysis and separations. nih.gov The incorporation of the indazole moiety into such systems could introduce new functionalities, such as metal coordination sites or altered electronic properties. Similarly, the self-assembly of carbamate-containing molecules is known to be influenced by hydrogen bonding, and the introduction of the indazole unit could provide a means to control the morphology of the resulting assemblies. nih.gov

While the direct application of this compound derivatives in supramolecular chemistry is a largely unexplored field, the foundational principles of molecular recognition and self-assembly strongly suggest that the ureas and carbamates derived from this compound could be valuable components for the construction of novel, functional supramolecular systems.

Design of Indazole-Based Ligands and Receptors via Derivatives

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, frequently appearing in molecules designed to interact with biological receptors. pnrjournal.comcaribjscitech.com Derivatives originating from this compound, primarily the corresponding amides, are central to the design of highly specific ligands, particularly protein kinase inhibitors. rsc.org The indazole ring system is an effective bioisostere for other aromatic structures like indoles or benzimidazoles and offers unique hydrogen bonding capabilities that are crucial for molecular recognition at receptor binding sites. sci-hub.se

The design strategy often involves utilizing the indazole core as a "hinge-binding" motif. mdpi.com The N1-H donor and N2 pyridine-type acceptor of the indazole ring can form critical hydrogen bonds with the backbone of a protein's hinge region. mdpi.com Starting from the carbonylazide, a diverse library of 1H-indazole-3-carboxamides can be synthesized by reaction with various amines. These modifications allow for the systematic exploration of structure-activity relationships (SAR), tuning the ligand's potency, selectivity, and pharmacokinetic properties. nih.gov For example, introducing specific hydrophobic groups can target deep pockets within a kinase active site, while adding hydrophilic moieties can improve solubility and bioavailability. nih.gov This fragment-based design approach has led to the discovery of potent inhibitors for various kinases, including PAK1, EGFR, and Bcr-Abl. nih.govnih.gov

Below is a table summarizing representative indazole-based kinase inhibitors, highlighting the core scaffold's role in ligand design.

Compound ClassTarget KinaseKey Structural FeaturesRepresentative IC₅₀ Values
1H-Indazole-3-carboxamidep21-activated kinase 1 (PAK1)Hydrophobic ring in back pocket, hydrophilic group in solvent region. nih.gov9.8 nM. nih.gov
1H-Indazol-3-amineBcr-Abl (T315I mutant)Indazole as hinge-binding fragment. mdpi.comnih.gov0.45 µM. nih.gov
1H-Indazole DerivativesEpidermal Growth Factor Receptor (EGFR)Structure-guided design from lead compounds. nih.gov5.3 nM (EGFR T790M). nih.gov
3-Phenyl-1H-indazoleAnticandidal AgentN,N-diethylcarboxamide substituent. nih.gov-

This table is for illustrative purposes and synthesizes data from multiple research contexts.

Fabrication of Self-Assembled Systems Employing Indazole Recognition Motifs

The unique structural and electronic properties of the indazole ring make it an excellent motif for directing the self-assembly of molecules into ordered supramolecular structures. This capability stems from its capacity for specific and directional non-covalent interactions, including hydrogen bonding and π-π stacking.

The indazole nucleus possesses both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the N2 atom). This dual functionality allows indazole derivatives to form robust, self-complementary hydrogen-bonding networks. caribjscitech.com Unsubstituted indazole, for instance, is known to form dimers and trimers through intermolecular N-H···N hydrogen bonds. caribjscitech.com By strategically functionalizing the indazole core—often through derivatives of the 3-carboxyl group—researchers can program molecules to assemble into more complex architectures like tapes, sheets, or three-dimensional networks.

The aromatic nature of the fused benzene (B151609) and pyrazole rings facilitates π-π stacking interactions, which work in concert with hydrogen bonding to stabilize the resulting self-assembled system. The fabrication of these systems begins with the design of a molecular building block where the indazole motif is positioned to direct intermolecular recognition. The process is typically initiated by dissolving the compound in a suitable solvent and then changing conditions (e.g., concentration, temperature, or solvent polarity) to induce assembly. nih.gov While the broader field of heterocycle-driven self-assembly is well-established, the specific use of indazole derivatives represents a sophisticated approach to creating functional materials with potential applications in nanotechnology and biology. nih.govmdpi.com

Use of this compound as a Molecular Probe for Reaction Mechanism Studies

The reactive nature of the carbonylazide group makes this compound an excellent tool for investigating reaction mechanisms. Through isotopic labeling and kinetic studies, it is possible to elucidate the intricate details of reaction pathways and transition state structures.

Isotopic Labeling Studies (e.g., ¹⁵N labeling) for Tracing Reaction Pathways

Isotopic labeling is a powerful, unambiguous method for determining the fate of individual atoms during a chemical transformation. nih.gov For this compound, ¹⁵N labeling is particularly insightful for studying its most characteristic reaction: the Curtius rearrangement.

In this type of study, a custom-synthesized this compound is prepared using ¹⁵N-enriched reagents. The label can be strategically placed at any of the three nitrogen atoms of the azide moiety (-CO-Nα-Nβ-Nγ). The rearrangement is then carried out, and the resulting products (the isocyanate and any subsequent derivatives) are analyzed by mass spectrometry or ¹⁵N NMR spectroscopy to locate the position of the ¹⁵N label. nih.gov

This technique can definitively answer key mechanistic questions:

Confirmation of the Rearrangement Pathway: By labeling the terminal nitrogen (Nγ), it can be proven that this is the atom that migrates to the carbonyl carbon, forming the isocyanate, while the central two nitrogens (Nα and Nβ) are eliminated as dinitrogen gas (N₂).

Distinguishing Between Mechanisms: In complex reaction cascades, labeling can differentiate between competing pathways. For instance, if an intramolecular cyclization competes with the rearrangement, ¹⁵N labeling can trace the proportion of molecules proceeding through each path.

The general methodology for such a study is outlined below.

StepDescriptionTechnique(s)Purpose
1. Synthesis Synthesize this compound using a ¹⁵N-labeled azide source (e.g., Na¹⁵N₃ or selectively labeled precursors).Organic SynthesisIntroduce the isotopic probe at a specific atomic position.
2. Reaction Perform the chemical transformation of interest (e.g., thermal or photochemical Curtius rearrangement).Chemical ReactionGenerate the products to be analyzed.
3. Analysis Analyze the isotopic composition of the gaseous N₂ byproduct and the final organic product(s).Mass Spectrometry, ¹⁵N NMR Spectroscopy. nih.govDetermine the final position of the ¹⁵N label.
4. Interpretation Correlate the final position of the label with the starting position to deduce the atomic movements during the reaction.Mechanistic AnalysisElucidate the reaction pathway.

This table describes a generalized, hypothetical experimental workflow based on established chemical principles.

Kinetic Isotope Effect (KIE) Investigations for Transition State Characterization

Kinetic Isotope Effect (KIE) measurements provide detailed information about the geometry and bonding of a reaction's transition state by measuring the change in reaction rate upon isotopic substitution. umd.edunih.gov This tool is invaluable for studying reactions of this compound, particularly the rate-determining step of the Curtius rearrangement.

A KIE is observed when replacing an atom with a heavier isotope (e.g., ¹⁴N with ¹⁵N, or ¹²C with ¹³C) affects the vibrational frequency of a bond involved in the rate-determining step. princeton.edu By precisely measuring the reaction rates of the labeled and unlabeled molecules, one can infer the extent to which that bond is being broken or formed in the transition state.

Potential KIE experiments to characterize the Curtius rearrangement of this compound include:

Primary ¹⁵N KIE: By placing a ¹⁵N label at the Nα position, a primary KIE can be measured for the cleavage of the C-Nα bond. A significant k¹⁴/k¹⁵ > 1 would indicate that this bond is substantially broken in the transition state.

Primary ¹⁵N KIE at Nβ: Placing the ¹⁵N label at the Nβ position would probe the breaking of the Nα-Nβ bond. This is expected to be the largest KIE, as the N≡N triple bond is fully formed in the departing N₂ molecule.

Secondary ¹³C KIE: Substituting the carbonyl carbon with ¹³C would reveal changes in its bonding environment. A small secondary KIE could provide insight into the degree of migration of the indazole ring relative to N-N bond cleavage in the transition state.

These experiments are typically conducted using competitive methods, where a mixture of labeled and unlabeled starting material is allowed to react, and the isotopic composition of the product or remaining reactant is analyzed at various stages of the reaction. nih.gov

Isotopic SubstitutionBond(s) ProbedExpected KIE TypeMechanistic Insight Gained
¹⁵N at NαC-Nα and Nα-NβPrimaryDegree of C-N bond cleavage in the transition state.
¹³C at CarbonylC-Nα and C-IndazoleSecondaryChanges in bonding and hybridization at the carbonyl carbon during the rearrangement.
Deuterium on Indazole RingC-H bondsSecondaryProbes for steric or electronic effects and changes in hyperconjugation in the transition state.

This table outlines potential KIE studies and their theoretical implications based on established principles of physical organic chemistry.

Challenges and Future Research Perspectives for 1h Indazole 3 Carbonylazide Research

Development of More Atom-Economical and Environmentally Benign Synthetic Routes

A primary challenge in the utilization of 1H-Indazole-3-carbonylazide is its synthesis. Traditional methods for preparing acyl azides often rely on multi-step procedures with poor atom economy. illinoisstate.edu A common route involves the conversion of the parent 1H-indazole-3-carboxylic acid to an acyl chloride followed by substitution with an azide (B81097) salt, or the formation of an acyl hydrazide and subsequent nitrosation. allen.inwikipedia.org These methods generate stoichiometric amounts of waste and often involve hazardous reagents.

Future research should prioritize the development of more direct and greener synthetic protocols. A promising avenue is the one-pot conversion of 1H-indazole-3-carboxylic acid directly to the carbonylazide. Research into activating agents that can be used catalytically would represent a significant advance. For instance, methods using reagents like diphenylphosphoryl azide (DPPA) are common, but exploring catalytic cycles that regenerate the activating species would be more atom-economical. illinoisstate.edu The use of safer, solid-supported azide sources could also mitigate the risks associated with handling hydrazoic acid or volatile azide salts. raco.cat Developing protocols in environmentally benign solvents, such as water or bio-derived solvents, would further enhance the green credentials of the synthesis. raco.cat

Synthetic RouteStarting MaterialKey ReagentsAtom EconomyEnvironmental Considerations
Traditional Method 1H-Indazole-3-carboxylic acidThionyl chloride, Sodium azideLowUse of corrosive and toxic reagents; stoichiometric waste.
Hydrazide Method 1H-Indazole-3-carboxylic acid methyl esterHydrazine (B178648), Nitrous acidLowUse of toxic hydrazine and corrosive acid; generation of nitrate (B79036) waste. nih.gov
Future Goal: Direct Azidation 1H-Indazole-3-carboxylic acidCatalytic activating agent, Azide sourceHighReduced waste, potential for milder conditions and safer reagents. organic-chemistry.org

Exploration of Novel and Undiscovered Reactivity Patterns of the Carbonylazide Group

The carbonylazide group is almost exclusively known for its participation in the Curtius rearrangement to form an isocyanate, which is then typically hydrolyzed to an amine or trapped with an alcohol to form a carbamate (B1207046). allen.inwikipedia.org While this is an invaluable transformation, it represents a narrow view of the carbonylazide's potential reactivity.

A significant future research direction is the exploration of non-Curtius reaction pathways for this compound.

Cycloaddition Reactions: The azide functional group is a well-known 1,3-dipole. Investigating the participation of the carbonylazide in [3+2] cycloaddition reactions with alkynes or alkenes could lead to novel heterocyclic systems fused or appended to the indazole core. This "click chemistry" approach could provide rapid access to complex molecular architectures. organic-chemistry.orgblogspot.com

Transition Metal-Catalyzed Reactions: Recent studies have shown that acyl azides can serve as precursors for C-H amidation reactions under rhodium or ruthenium catalysis, bypassing the formation of an isocyanate. acs.org Applying this methodology to this compound could enable the direct formation of amide bonds at various positions on other molecules, representing a powerful tool for late-stage functionalization.

Acyl Nitrene Chemistry: While the thermal Curtius rearrangement is often considered a concerted process, photochemical conditions can favor the formation of a discrete acyl nitrene intermediate. nih.govwikipedia.org Exploring the photochemistry of this compound could unlock unique acyl nitrene insertion or addition reactions, moving beyond the simple rearrangement pathway.

Integration of this compound Chemistry into Continuous Flow Systems for Scalability

Acyl azides are high-energy compounds that can be explosive, especially when isolated or heated on a large scale. almacgroup.com This inherent instability poses a significant barrier to their industrial application. Continuous flow chemistry offers a compelling solution to these safety and scalability challenges.

Future research should focus on developing integrated flow systems for the synthesis and immediate consumption of this compound. By generating the azide in a microreactor and directly feeding it into a second reactor for subsequent reaction (e.g., a heated zone to induce the Curtius rearrangement), the accumulation of hazardous intermediates is minimized. almacgroup.comrsc.orgnih.gov This approach not only enhances safety but also allows for precise control over reaction parameters like temperature and residence time, often leading to higher yields and purity. acs.orgvapourtec.com Several groups have successfully demonstrated the Curtius rearrangement in flow for various substrates, providing a strong foundation for its application to the indazole system. almacgroup.comnih.govresearchgate.netresearchgate.net The challenge lies in creating a robust, telescoped process starting from 1H-indazole-3-carboxylic acid that can be scaled by operating the system for longer durations.

ParameterBatch ProcessingContinuous Flow Processing
Safety Risk of accumulation of explosive acyl azide intermediate.Hazardous intermediate is generated and consumed in situ; small reactor volume minimizes risk. almacgroup.com
Scalability Scaling up is hazardous and often requires significant process redesign.Scaled by running the process for longer times ("scaling out"). vapourtec.com
Heat Transfer Inefficient, leading to potential thermal runaways.Excellent surface-area-to-volume ratio allows for precise temperature control. acs.org
Purity Side reactions can occur due to long reaction times and temperature gradients.Short residence times and precise control can minimize byproduct formation. nih.gov

Discovery of Underexplored Applications in Advanced Organic and Materials Chemistry

The utility of this compound is currently perceived as being limited to an intermediate for amine synthesis. However, the unique combination of the bioactive indazole core and the reactive carbonylazide handle opens doors to novel applications in chemical biology and materials science.

A key area for future exploration is the development of this compound derivatives as photoaffinity labels . The indazole scaffold is a known hinge-binding motif for many protein kinases. By irradiating an indazole-based carbonylazide bound to its target protein, a highly reactive nitrene can be generated, which would covalently link the probe to the protein's binding site. nih.gov This would be a powerful tool for identifying the protein targets of indazole-based drugs and mapping their binding interactions. nih.gov

In materials science, the isocyanate generated from the Curtius rearrangement could be used as a monomer or cross-linker. Polymerizing or grafting this isocyanate onto material surfaces could create advanced materials with the unique electronic, optical, or biological properties imparted by the indazole ring.

Pursuit of Deeper Mechanistic Understanding through Emerging Experimental and Computational Techniques

While the Curtius rearrangement has been known for over a century, its mechanism is still a subject of discussion—specifically, whether it is a fully concerted process or involves a transient acyl nitrene intermediate. nih.govwikipedia.org The electronic nature of the migrating group can significantly influence the reaction pathway.

Future research should leverage advanced computational and experimental techniques to elucidate the specific mechanism for this compound.

Computational Chemistry: High-level Density Functional Theory (DFT) calculations can be used to model the transition state of the rearrangement. mdpi.comrsc.org Such studies could determine the energy barrier for the concerted versus a stepwise pathway and reveal how the electronic structure of the 1H-indazole ring influences the migration aptitude and reaction kinetics. rsc.org

Experimental Techniques: Ultrafast laser spectroscopy could be employed to search for the transient nitrene intermediate under photochemical conditions. Kinetic isotope effect studies could also provide valuable insight into the nature of the transition state. Understanding these mechanistic details is crucial for controlling the reaction outcome and designing more efficient synthetic protocols.

By addressing these challenges and exploring these future research perspectives, the scientific community can elevate this compound from a simple synthetic intermediate to a versatile tool in organic synthesis, medicinal chemistry, and materials science.

Q & A

Q. How can researchers design experiments to probe the mechanistic pathways of this compound in click chemistry?

  • Conduct kinetic studies using stopped-flow spectroscopy to measure reaction rates with alkynes. Isotope labeling (15N-azide) and 13C NMR track bond formation. Theoretical modeling (DFT) predicts transition states and validates experimental outcomes .

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